![molecular formula C8H4BrClN2OS B2775731 5-(4-Bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 1157455-35-0](/img/structure/B2775731.png)
5-(4-Bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione
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Description
5-(4-Bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, also known as BCT, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases has been explored for their antimicrobial and anti-proliferative activities. These compounds exhibit significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungi. Specifically, derivatives with piperazinomethyl groups have shown broad-spectrum antibacterial activities. Moreover, certain compounds within this class have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solution. The studies found that these compounds can significantly inhibit corrosion, demonstrating high efficiency at certain concentrations and temperatures. The effectiveness of these inhibitors has been confirmed through various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. The surface analysis via Scanning Electron Microscope (SEM) further supports the protective layer formation hypothesis by these derivatives on the metal surface (Kalia et al., 2020).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives have been subjects of research, leading to the development of novel compounds with potential bioactivities that have not been reported previously. These activities include, but are not limited to, antimicrobial and fungicidal properties. The novel compounds are characterized using various spectroscopic techniques, demonstrating the versatility of 1,3,4-oxadiazole derivatives in producing compounds with significant biological and chemical properties (Xiang Jian-nan, 2009).
properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAQXKFAPYHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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